1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione
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Overview
Description
1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a chloro-nitrophenyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions to introduce the methylidene group. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like methanol or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-3-nitrophenol: A related compound with similar structural features but different functional groups.
3-(4-Chloro-3-nitrophenyl)-1,2,3-oxadiazolium-5-olate: Another compound with a chloro-nitrophenyl group but a different heterocyclic ring.
Uniqueness: 1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
63477-87-2 |
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Molecular Formula |
C11H7ClN2O4 |
Molecular Weight |
266.64 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H7ClN2O4/c1-6-4-10(15)13(11(6)16)7-2-3-8(12)9(5-7)14(17)18/h2-3,5H,1,4H2 |
InChI Key |
ARRTWWOTODCUCE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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